Superior In Vivo α1-Adrenoceptor Blockade Potency vs. Prazosin and Ketanserin
In a direct head-to-head comparison using the noradrenaline lethality test in rats, butanserin demonstrated an ED50 value of 0.014 mg/kg for α1-adrenoceptor blockade, which is 2.3-fold more potent than prazosin (ED50 = 0.032 mg/kg) and 335-fold more potent than ketanserin (ED50 = 4.69 mg/kg) [1]. This in vivo functional assay measures the ability to antagonize the lethal pressor effects of noradrenaline, providing a direct readout of systemic α1-adrenoceptor blockade.
| Evidence Dimension | In vivo α1-adrenoceptor blockade potency |
|---|---|
| Target Compound Data | ED50 = 0.014 mg/kg |
| Comparator Or Baseline | Prazosin (ED50 = 0.032 mg/kg); Ketanserin (ED50 = 4.69 mg/kg) |
| Quantified Difference | 2.3x more potent than prazosin; 335x more potent than ketanserin |
| Conditions | Noradrenaline lethality test in rats, assessing antagonism of noradrenaline-induced lethal pressor effects [1] |
Why This Matters
This quantifies butanserin's superior in vivo potency at the target receptor, enabling the use of lower doses to achieve effective α1-blockade, thereby reducing potential off-target effects and compound consumption in animal studies.
- [1] Megens, A. A., Niemegeers, C. J., & Awouters, F. H. L. (1984). Antagonism of the antidiarrhoeal effect of clonidine and the lethal effect of noradrenaline in rats: a reliable procedure to evaluate the in-vivo alpha 1- and alpha 2-blocking activity of drugs? *Journal of Pharmacy and Pharmacology*, 36(8), 516–520. View Source
